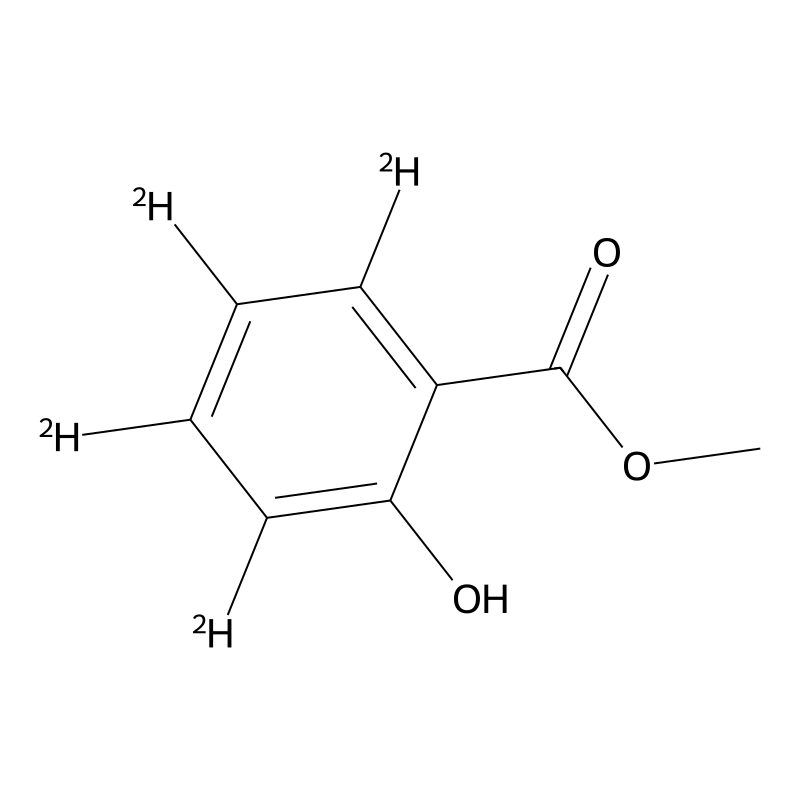Methyl 2-Hydroxybenzoate--d4

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Isotope-Labeled Internal Standard
Methyl 2-Hydroxybenzoate-d4 (also known as Methyl Paraben-d4) is a deuterium-labeled isotope of Methyl 2-Hydroxybenzoate (Methyl Paraben). Deuterium is a stable isotope of hydrogen with one extra neutron in its nucleus. By replacing a specific number of hydrogen atoms with deuterium atoms in a molecule, scientists can create an isotopically labeled version of the original molecule.
Methyl 2-Hydroxybenzoate-d4 is primarily used in scientific research as an internal standard in analytical techniques like mass spectrometry []. Internal standards are compounds with known properties added to a sample before analysis. They serve several purposes:
Quantification
During mass spectrometry, the instrument measures the mass-to-charge ratio of molecules. By comparing the signal of the analyte (the molecule of interest) to the signal of the internal standard, scientists can accurately quantify the amount of the analyte in the sample [].
Correction for Matrix Effects
Complex biological samples can have matrix effects, which can interfere with the measurement of the analyte. The internal standard helps to account for these variations and improve the accuracy of the analysis.
Retention Time Normalization
In chromatography techniques coupled with mass spectrometry, retention time (the time it takes for a molecule to travel through the column) can be slightly variable. The internal standard helps to normalize for these slight variations and ensure consistent results.
Applications in Specific Research Areas
Methyl 2-Hydroxybenzoate-d4 can be a valuable tool in various scientific research fields, including:
Pharmaceutical Analysis
Methyl Paraben is a commonly used preservative in pharmaceuticals. Methyl 2-Hydroxybenzoate-d4 can be used to quantify Methyl Paraben levels in drugs and biological samples.
Environmental Monitoring
Methyl Paraben is found in various environmental samples, including water and soil. Methyl 2-Hydroxybenzoate-d4 can be used to monitor environmental levels of Methyl Paraben.
Food Science
Methyl Paraben is also used as a food preservative. Methyl 2-Hydroxybenzoate-d4 can be used to analyze Methyl Paraben content in food products.
Methyl 2-Hydroxybenzoate-d4, also known as Methyl Salicylate-d4, is a deuterated form of methyl salicylate, which is an organic compound with the formula C₈H₈O₃. It is a colorless, viscous liquid with a characteristic sweet, minty aroma reminiscent of wintergreen. This compound is commonly used in various applications including flavoring and fragrance due to its pleasant odor. The deuterated version is particularly valuable in analytical chemistry as an internal standard for quantifying methyl salicylate in complex mixtures.
- Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to yield salicylic acid and methanol. This reaction is significant in biological systems where the compound may be metabolized.
- Esterification: It can react with alcohols to form other esters. This is particularly relevant in synthetic organic chemistry where various esters are desired.
- Oxidation: Methyl 2-Hydroxybenzoate-d4 can be oxidized to form carboxylic acids, although this reaction typically requires strong oxidizing agents.
These reactions highlight its reactivity and versatility in organic synthesis and metabolic pathways.
Methyl 2-Hydroxybenzoate-d4 exhibits several biological activities:
- Anti-inflammatory Properties: Like its non-deuterated counterpart, it has been noted for its anti-inflammatory effects, which are beneficial in treating conditions such as arthritis.
- Plant Communication: Methyl salicylate, including its deuterated form, plays a role in plant defense mechanisms by signaling neighboring plants of herbivore attacks or pathogen infections.
- Insect Attraction: It acts as a kairomone that attracts certain insect species, aiding in ecological studies and pest management strategies.
The synthesis of Methyl 2-Hydroxybenzoate-d4 can be achieved through various methods:
- Biosynthesis: It can be derived from natural sources such as the leaves of Gaultheria procumbens (wintergreen), where it is present as a major component.
- Chemical Synthesis:
- From Salicylic Acid: Methyl salicylate can be synthesized by esterifying salicylic acid with methanol in the presence of an acid catalyst. The deuterated version can be produced using deuterated methanol.
- Deuteration: The introduction of deuterium atoms can be achieved through specific
Methyl 2-Hydroxybenzoate-d4 has several applications across different fields:
- Analytical Chemistry: It serves as an internal standard for quantifying methyl salicylate in various samples using techniques like gas chromatography and mass spectrometry.
- Flavoring and Fragrance: It is used in food products, cosmetics, and pharmaceuticals due to its pleasant scent.
- Pharmaceuticals: Its anti-inflammatory properties make it useful in topical formulations for pain relief.
Research on Methyl 2-Hydroxybenzoate-d4 indicates its interactions with biological systems:
- Metabolism Studies: Investigations show that methyl salicylate readily hydrolyzes to salicylic acid upon application to skin or ingestion, emphasizing its bioavailability and metabolic pathways.
- Plant Responses: Studies have demonstrated that exposure to methyl salicylate influences the expression of defense genes in plants, indicating its role in signaling pathways.
Methyl 2-Hydroxybenzoate-d4 shares similarities with several compounds, yet it possesses unique characteristics:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Methyl Salicylate | C₈H₈O₃ | Non-deuterated form; widely used as flavoring agent |
| Salicylic Acid | C₇H₆O₃ | Parent compound; used in anti-inflammatory medications |
| Methyl Paraben | C₈H₈O₃ | Preservative; similar structure but different properties |
| Ethyl Salicylate | C₉H₁₀O₃ | Ethyl ester variant; different solubility and applications |
Methyl 2-Hydroxybenzoate-d4 stands out due to its deuterated nature which enhances its utility in analytical applications while retaining the biological properties associated with methyl salicylate.








